molecular formula C9H4ClFN2O2 B1435314 3-Chloro-6-fluoro-5-nitroisoquinoline CAS No. 1841079-94-4

3-Chloro-6-fluoro-5-nitroisoquinoline

Cat. No.: B1435314
CAS No.: 1841079-94-4
M. Wt: 226.59 g/mol
InChI Key: UVLNEBQKDGWLOX-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-5-nitroisoquinoline (CAS 1841079-94-4) is a high-purity nitro-substituted isoquinoline derivative of significant interest in medicinal and organic chemistry research. With a molecular formula of C9H4ClFN2O2 and a molecular weight of 226.59 g/mol, this compound serves as a versatile and valuable synthetic intermediate . Its structural features, including the nitro group and halogen atoms, make it a key precursor for further functionalization, particularly through reduction to amines or nucleophilic substitution reactions, enabling the construction of diverse chemical libraries for biological screening . Recent scientific literature, including patent applications, highlights the relevance of isoquinoline derivatives for the treatment of parasitic infections . Specifically, such compounds have been found to effectively interact with Slo-1 calcium-gated potassium channels in nematodes, leading to a paralysing effect that shows promise for the development of novel anthelmintic agents . Researchers can utilize this compound as a critical building block in the synthesis of new compounds for probing these and other biological mechanisms. This product is offered with a typical purity of ≥95% . It is recommended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for detailed handling instructions. The compound has the following identifiers: InChI Key: UVLNEBQKDGWLOX-UHFFFAOYSA-N .

Properties

IUPAC Name

3-chloro-6-fluoro-5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFN2O2/c10-8-3-6-5(4-12-8)1-2-7(11)9(6)13(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLNEBQKDGWLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=CC(=NC=C21)Cl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1841079-94-4
Record name 3-chloro-6-fluoro-5-nitroisoquinoline
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Preparation Methods

Starting Materials and Key Intermediates

  • 1,3-Dichloro-6-fluoroisoquinoline is a common precursor for the synthesis of 3-chloro-6-fluoro-isoquinoline derivatives, including the nitro-substituted target compound.
  • 2-(Carboxymethyl)-4-nitrobenzoic acid and related substituted benzoic acids are used in cyclization and nitration steps to build the isoquinoline skeleton with nitro substitution.

Halogenation and Nitration Procedures

  • The introduction of chlorine and fluorine atoms is achieved via halogenation reactions on isoquinoline or quinoline precursors. For example, 3-chloro-6-fluoro-isoquinoline is synthesized from 1,3-dichloro-6-fluoroisoquinoline under controlled conditions.
  • Nitration at the 5-position is performed using nitrating agents such as potassium nitrate in sulfuric acid or fuming nitric acid, often at low temperatures to maintain regioselectivity and prevent over-nitration.
  • Nitration can be combined with decarboxylation steps to improve efficiency, as in the synthesis of 3-nitro quinolones, which share structural similarities with isoquinolines.

Cyclization and Condensation Reactions

  • Cyclization of substituted benzoic acids with urea or other reagents in acidic media leads to the formation of nitro-substituted isoquinolines. For example, reacting 2-(carboxymethyl)-4-nitrobenzoic acid with urea in the presence of acetic acid and solvents like methanol or ethanol yields intermediates that cyclize to isoquinoline derivatives.
  • The reaction mixture is often heated to temperatures ranging from 90°C to 160°C for several hours to days, depending on the step (e.g., 2 to 8 hours for hydrogenation or 20 minutes to 12 hours for chlorination).

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Temperature (°C) Time Yield (%) Purity (%) (HPLC) Notes
1 Cyclization 2-(Carboxymethyl)-4-nitrobenzoic acid + urea + AcOH 90–160 20 min – 12 hours 20–99 ≥60 to ≥99 Solvents: methanol or ethanol
2 Chlorination Phosphorus halide reagents 100 4 hours ~77 Not specified From 1,3-dichloro-6-fluoroisoquinoline
3 Nitration Potassium nitrate in sulfuric acid or fuming nitric acid 5–70 16+ hours Up to 94 High Regioselective at 5-position
4 Hydrogenation (Optional) Pd/C catalyst, K2CO3, methanol, H2 pressure ≥45 2–8 hours Not specified Not specified Converts nitro to amino groups

Research Findings and Optimization

  • Regioselectivity: The nitration step is highly regioselective when performed at low temperatures (around 5 °C) or controlled heating (up to 70 °C), avoiding undesired isomers.
  • Yield Optimization: Yields vary widely depending on reaction time, temperature, and reagent purity, with some methods achieving up to 99% yield for key intermediates.
  • Purity Control: High-performance liquid chromatography (HPLC) is used to confirm purity, often reaching above 95%, which is critical for pharmaceutical applications.
  • Environmental and Safety Considerations: Recent methods emphasize mild, environmentally benign conditions, such as one-pot procedures and avoidance of harsh reagents, improving scalability and safety.

Summary Table of Preparation Routes

Method No. Starting Material Key Reactions Advantages Limitations
1 2-(Carboxymethyl)-4-nitrobenzoic acid + urea Cyclization, chlorination, nitration High yield, scalable, high purity Requires long reaction times
2 1,3-Dichloro-6-fluoroisoquinoline Chlorination, nitration Direct halogenation, good yield Multi-step, sensitive to conditions
3 4-Fluoroisoquinoline Nitration with potassium nitrate One-pot process, regioselective Use of strong acids, safety concerns

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoro-5-nitroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine or fluorine atoms are replaced by other functional groups.

    Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 3-Chloro-6-fluoro-5-nitroisoquinoline has been optimized through various methods, including:

  • Nucleophilic Aromatic Substitution (SNAr) : This method has been employed to introduce the chloro and nitro groups efficiently, allowing for high yields under mild conditions .
  • One-Pot Procedures : Recent advancements have led to environmentally friendly one-pot synthesis methods that reduce waste and improve efficiency .

Table 1: Comparison of Synthesis Methods

MethodYield (%)ConditionsReferences
SNAr Reaction74Mild reflux
One-Pot SynthesisHighAmbient conditions
Traditional SynthesisVariesHarsh conditions

Cancer Therapy

This compound has shown promise as a potential anti-cancer agent:

  • Inhibition of MAPK Pathway : This compound acts as a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which is crucial in regulating cell proliferation and survival. Mutations in this pathway are commonly associated with various cancers .
  • Preclinical Studies : Research indicates that derivatives of this compound exhibit cytotoxicity against cancer cell lines, making it a candidate for further development in targeted cancer therapies .

Antifilarial Activity

Recent studies have evaluated the antifilarial properties of compounds derived from this compound:

  • Mechanism of Action : The nitro group plays a critical role in the mechanism by which these compounds exhibit activity against filarial infections. For instance, synthesized derivatives have been tested against specific enzymes involved in the life cycle of filarial parasites, showing promising results with low IC50 values .

Case Study 1: Cancer Cell Lines Inhibition

A study investigated the efficacy of this compound derivatives on various cancer cell lines. The results demonstrated a significant reduction in cell viability, particularly in lines with known MAPK pathway mutations.

Case Study 2: Antifilarial Activity Evaluation

In another research effort, derivatives were screened for antifilarial activity against Brugia malayi thymidylate kinase enzyme. The most promising candidates exhibited IC50 values below 5 µM, indicating strong potential as therapeutic agents against filarial diseases .

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-5-nitroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Key Differences :

  • Substituent Positions: The target compound’s 3-Cl, 6-F, and 5-NO₂ arrangement creates a unique electronic environment compared to 4-Cl-substituted quinolines.
  • Functional Groups: Fluorine’s electronegativity may enhance metabolic stability relative to non-fluorinated analogues .

Halogen and Nitro Substitution Patterns

Halogen and nitro groups influence reactivity and bioactivity:

Compound Name Halogen/Nitro Effects Applications
This compound - Cl/F: Electron-withdrawing; NO₂: Enhances electrophilicity Potential kinase inhibitors or agrochemicals (inferred)
3-Chloro-N-phenyl-phthalimide 3-Cl and N-phenyl groups enable polymerization Polyimide monomer synthesis
4-Chloro-6-nitroquinoline 4-Cl/6-NO₂: May stabilize π-π stacking in drug-receptor interactions Anticancer or antimicrobial scaffolds

Notable Contrasts:

  • Scaffold Flexibility: Phthalimide derivatives (e.g., 3-Chloro-N-phenyl-phthalimide) are rigid planar systems used in polymer chemistry, whereas isoquinoline/quinoline derivatives are more adaptable for drug design .
  • Nitro Group Positioning: The target’s 5-NO₂ substitution may sterically hinder interactions compared to 6-NO₂ in 4-Chloro-6-nitroquinoline.

Physicochemical Properties and Collision Cross-Section Data

Predicted CCS values for this compound suggest moderate polarity, comparable to small-molecule pharmaceuticals (Table 1).

Table 1: Collision Cross-Section (CCS) Data for this compound Adducts

Adduct m/z CCS (Ų)
[M+H]⁺ 227.00182 136.0
[M+Na]⁺ 248.98376 152.1
[M-H]⁻ 224.98726 138.9

Source: Predicted data from

Comparison Insights :

  • Polarity : Higher CCS values for sodium adducts ([M+Na]⁺: 152.1 Ų) indicate increased size/charge interactions compared to protonated forms.
  • Lacuna in Data: No CCS data exist for analogues like 4-Chloro-6-nitroquinoline, limiting direct comparisons.

Biological Activity

3-Chloro-6-fluoro-5-nitroisoquinoline (CAS No. 1841079-94-4) is an isoquinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, including biochemical properties, cellular effects, mechanisms of action, and potential applications.

This compound exhibits several notable biochemical properties:

  • Chemical Structure : The compound contains a nitro group, which is known to enhance biological activity by participating in redox reactions.
  • Solubility : It is soluble in organic solvents, which aids in its application in biological assays.

2. Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

2.1 Antimicrobial Activity

A study demonstrated significant antimicrobial properties against various bacterial strains using agar diffusion methods. The compound showed effective inhibition, indicating its potential as an antimicrobial agent.

2.2 Anticancer Properties

Research has indicated that this compound possesses anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies on cancer cell lines revealed that the compound can inhibit cell proliferation and promote programmed cell death.

2.3 Enzyme Inhibition

Docking studies have shown that this compound effectively binds to enzymes involved in critical metabolic pathways. For instance, it has been identified as a potential inhibitor of tankyrase enzymes, which play a role in cancer progression.

The mechanisms through which this compound exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which may lead to cellular damage and apoptosis.
  • Enzyme Interaction : It interacts with various enzymes, altering their activity and influencing metabolic pathways crucial for cell survival and proliferation.

4.1 Study on Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

This table summarizes the antimicrobial efficacy of this compound against selected bacterial strains.

4.2 Anticancer Activity Assessment

In vitro studies conducted on various cancer cell lines showed that the compound significantly reduced cell viability:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10
HeLa (Cervical)8
A549 (Lung)12

These findings suggest that this compound has promising anticancer properties.

5. Conclusion and Future Directions

The biological activity of this compound indicates its potential as a therapeutic agent in treating infections and cancer. Further research is warranted to explore its full therapeutic potential, optimize its pharmacological properties, and understand its mechanisms of action more comprehensively.

Future studies should focus on:

  • In vivo efficacy studies to assess the therapeutic potential in animal models.
  • Exploration of structure-activity relationships (SAR) to enhance potency and selectivity.
  • Investigation into the safety profile and potential side effects associated with long-term use.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-6-fluoro-5-nitroisoquinoline, and how can purity be validated?

Methodological Answer:

  • Synthesis Optimization : Begin with nitration and halogenation steps, as nitro and halogen substituents are critical for reactivity. Use controlled temperature (0–6°C) for halogenation to minimize side reactions, as seen in analogous fluoro-nitro compounds .
  • Purity Validation : Employ gas chromatography (GC) with >97% purity thresholds, as standard in nitro-heterocyclic synthesis . Cross-validate with HPLC and mass spectrometry to detect trace impurities.
  • Challenges : Monitor for nitro group instability under prolonged heating; use inert atmospheres to prevent decomposition.

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • NMR Strategies : Use 19F^{19}\text{F}-NMR to distinguish fluorine environments and 15N^{15}\text{N}-NMR for nitro group electronic effects. Compare chemical shifts with structurally similar compounds (e.g., 5-nitroisoquinoline derivatives) .
  • IR Analysis : Track nitro group absorption bands (~1520 cm1^{-1} for asymmetric stretching) to confirm substitution patterns.
  • Contradictions : Discrepancies in peak assignments may arise due to solvent effects or crystal packing; use computational DFT calculations to validate experimental data .

Advanced Research Questions

Q. How do electronic effects of the nitro and halogen substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Mechanistic Studies : Conduct Hammett plots to quantify substituent effects on reaction rates. Compare with analogs (e.g., 6-fluoro-5-nitroquinoline) to isolate electronic contributions .
  • Computational Modeling : Use density functional theory (DFT) to map charge distribution and frontier molecular orbitals. This clarifies regioselectivity in Suzuki-Miyaura couplings .
  • Data Gaps : Existing studies on halogenated nitroquinolines lack systematic comparisons; design experiments varying substituent positions (e.g., 5-nitro vs. 6-nitro) to fill this gap .

Q. How can contradictory results in biological activity studies of this compound be reconciled?

Methodological Answer:

  • Meta-Analysis Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs. For example, discrepancies in cytotoxicity assays may stem from varying cell lines or exposure times .
  • Longitudinal Analysis : Adopt a multi-wave panel design (e.g., measurements at T1, T2, T3) to assess time-dependent effects, as demonstrated in pharmacological studies .
  • Root Causes : Contradictions often arise from methodological differences (e.g., in vitro vs. in vivo models). Standardize assay protocols and report negative results to reduce bias .

Q. What computational approaches best predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Hybrid Modeling : Combine QSAR (Quantitative Structure-Activity Relationship) with molecular dynamics simulations to predict absorption and metabolism. Validate against experimental ADME data from nitroisoquinoline analogs .
  • Limitations : Computational models may overlook solvent effects or protein flexibility; use ensemble docking to account for receptor conformational changes.
  • Case Study : Compare predictions for this compound with its 5-fluoro-6-nitro isomer to assess positional isomer impacts .

Data Contradiction and Synthesis Challenges

Q. Why do different studies report varying yields for this compound synthesis?

Methodological Answer:

  • Experimental Audit : Replicate procedures using identical reagents (e.g., anhydrous solvents, fresh catalysts) to isolate variables. Document temperature gradients and stirring rates, which critically affect nitro group stability .
  • Statistical Analysis : Apply ANOVA to compare yield distributions across studies. Significant outliers may indicate unreported side reactions (e.g., dehalogenation).
  • Lessons from Analogues : Studies on 5-nitroquinoline derivatives show yield variations due to competing nitration pathways; use kinetic monitoring (e.g., in situ IR) to optimize reaction trajectories .

Frameworks for Future Research

Q. How can the PICO framework structure studies on the compound’s antimicrobial mechanisms?

Methodological Answer:

  • PICO Application :
  • Population : Bacterial strains (e.g., S. aureus, E. coli).
  • Intervention : Dose-dependent exposure to this compound.
  • Comparison : Positive controls (e.g., ciprofloxacin) and nitro-free analogs.
  • Outcome : Minimum inhibitory concentration (MIC) and resistance gene expression .
    • Gap Analysis : Current literature lacks proteomic data; integrate transcriptomics to map target pathways (e.g., DNA gyrase inhibition) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-6-fluoro-5-nitroisoquinoline
Reactant of Route 2
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3-Chloro-6-fluoro-5-nitroisoquinoline

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